4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a thieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of the thieno[3,2-c]pyridine intermediate, followed by its reaction with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but may have different substituents.
Thieno[3,2-c]pyridine derivatives: These compounds have a similar ring system but lack the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its dual ring system, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-chloro-5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c1-18-12-9(5-17-18)13(16-7-15-12)19-3-2-10-8(6-19)4-11(14)20-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJLDJZJIIMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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